5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thiadiazole ring, which is further substituted with a methoxy group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole ring, which is then coupled with a pyridine derivative. The methoxy group is introduced through methylation reactions, and the carboxamide group is formed via amide coupling reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: These compounds also contain a fused heterocyclic ring system and exhibit similar biological activities.
Thiazoles: Similar to thiadiazoles, thiazoles are another class of sulfur-containing heterocycles with diverse applications.
Pyridines: Pyridine derivatives are widely studied for their chemical reactivity and biological properties.
Uniqueness
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1,4-dihydropyridine-2-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. Its methoxy and carboxamide groups provide additional sites for chemical modification, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C10H10N4O3S |
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Molecular Weight |
266.28 g/mol |
IUPAC Name |
5-methoxy-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C10H10N4O3S/c1-5-13-14-10(18-5)12-9(16)6-3-7(15)8(17-2)4-11-6/h3-4H,1-2H3,(H,11,15)(H,12,14,16) |
InChI Key |
KWMGCWYOCKBFES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CN2)OC |
Origin of Product |
United States |
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